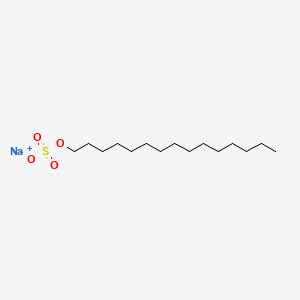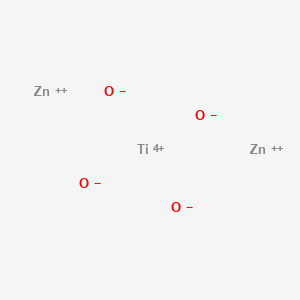
α-D-グルコピラノシド, β-D-フルクトフラノシル, ベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is a complex carbohydrate derivative It is a benzoate ester of a disaccharide composed of alpha-D-glucopyranoside and beta-D-fructofuranosyl units
科学的研究の応用
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate has several scientific research applications:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of drug delivery systems and as a surfactant-based permeation enhancer.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and benzoate esterification. The process typically starts with the protection of hydroxyl groups on the glucose and fructose units, followed by glycosylation to form the disaccharide. The final step involves the esterification of the disaccharide with benzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach compared to traditional chemical synthesis . Enzymatic methods utilize specific enzymes to catalyze the formation of the disaccharide and its subsequent esterification.
化学反応の分析
Types of Reactions: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester back to the alcohol form.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The compound exerts its biological effects through various mechanisms. It modulates the expression of genes involved in inflammation and oxidative stress. Additionally, it activates signaling pathways such as the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.
類似化合物との比較
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: A surfactant-based permeation enhancer used in drug delivery systems.
Sucrose: A common disaccharide composed of glucose and fructose units.
Trehalose: A disaccharide consisting of two glucose units, known for its stability and protective properties.
Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is unique due to its benzoate ester group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
12738-64-6 |
|---|---|
分子式 |
C19H26O12 |
分子量 |
446.4 |
IUPAC名 |
benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
SMILES |
C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










